![molecular formula C14H14F3NO4 B2985822 (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid CAS No. 2375276-11-0](/img/structure/B2985822.png)
(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid is a complex organic compound that combines a phenyl group with an azetidine ring and a propenoic acid moiety, stabilized by trifluoroacetic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.
Formation of the Propenoic Acid Moiety: This step often involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bond and carboxylic acid functionality.
Final Assembly: The final step involves the coupling of the azetidine-phenyl intermediate with the propenoic acid derivative under conditions that favor the (E)-isomer formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and propenoic acid moieties, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, using hydrogenation catalysts like palladium on carbon.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride for milder reductions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenyl and propenoic acid moieties.
Reduction: Saturated derivatives of the propenoic acid moiety.
Substitution: Functionalized azetidine derivatives.
科学研究应用
Chemistry
In chemistry, (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of azetidine-containing molecules with biological targets. Its structural features make it a candidate for probing enzyme active sites and receptor binding domains.
Medicine
Medically, (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a promising scaffold for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural rigidity and functional groups make it suitable for incorporation into polymers and other advanced materials.
作用机制
The mechanism of action of (E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, while the phenyl and propenoic acid moieties can participate in π-π stacking and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(E)-3-[2-(Pyrrolidin-3-yl)phenyl]prop-2-enoic acid: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
(E)-3-[2-(Piperidin-3-yl)phenyl]prop-2-enoic acid: Contains a piperidine ring, offering different steric and electronic properties.
Uniqueness
(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid is unique due to the presence of the azetidine ring, which imparts distinct conformational and electronic characteristics. This uniqueness can lead to different biological activities and reactivity profiles compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
(E)-3-[2-(azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.C2HF3O2/c14-12(15)6-5-9-3-1-2-4-11(9)10-7-13-8-10;3-2(4,5)1(6)7/h1-6,10,13H,7-8H2,(H,14,15);(H,6,7)/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUWSNKQFNSSQP-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2C=CC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1)C2=CC=CC=C2/C=C/C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985741.png)
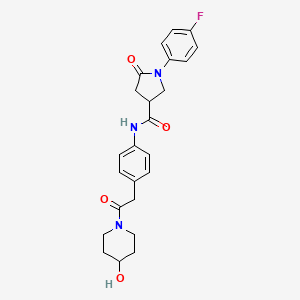
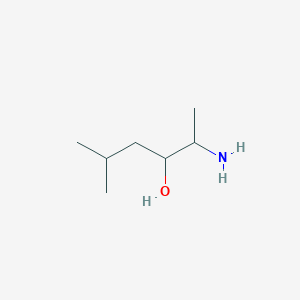
![N-[2-[(2-Chlorophenyl)methyl-cyclopentylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985746.png)
amino}acetamide](/img/structure/B2985747.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2985748.png)

![ethyl 2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate](/img/structure/B2985751.png)
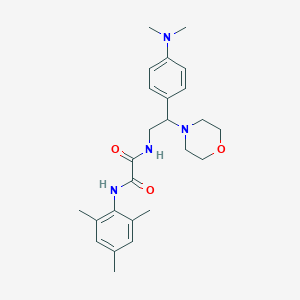
![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2985753.png)
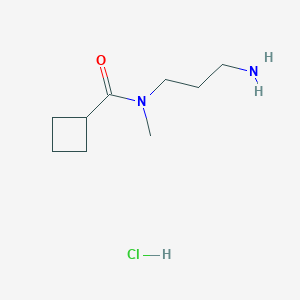
![3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2985758.png)
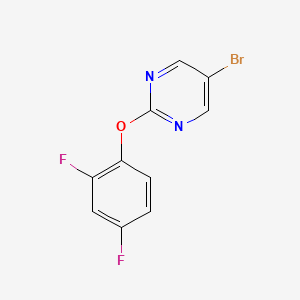
![2-[(2,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985762.png)
